

Methyl 6-amino-1H-indazole-4-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 6-amino-1H-indazole-4-carboxylate**

Cat. No.: **B1326374**

[Get Quote](#)

In-Depth Technical Guide: Methyl 6-amino-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the biological significance of **Methyl 6-amino-1H-indazole-4-carboxylate**. This molecule belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active agents.

Core Molecular Data

The fundamental molecular and chemical properties of **Methyl 6-amino-1H-indazole-4-carboxylate** are summarized below. These data are crucial for experimental design, analytical characterization, and computational modeling.

Property	Value
Molecular Formula	C ₉ H ₉ N ₃ O ₂
Molecular Weight	191.19 g/mol
IUPAC Name	Methyl 6-amino-1H-indazole-4-carboxylate

Representative Synthetic Protocol

While a specific, published synthesis for **Methyl 6-amino-1H-indazole-4-carboxylate** is not readily available, a plausible and representative experimental protocol can be adapted from general methods for the synthesis of substituted 1H-indazoles. One common approach involves the cyclization of appropriately substituted aminobenzonitriles.

Objective: To synthesize **Methyl 6-amino-1H-indazole-4-carboxylate** from a suitable precursor.

General Principle: This protocol outlines a potential multi-step synthesis starting from a commercially available substituted aminobenzonitrile. The key steps would likely involve the introduction of the amino group (or its precursor, like a nitro group) and the formation of the pyrazole ring of the indazole system.

Materials:

- Methyl 3-amino-4-cyano-5-nitrobenzoate (starting material)
- Hydrazine hydrate
- Palladium on carbon (Pd/C)
- Methanol
- Ethanol
- Ethyl acetate
- Sodium sulfate

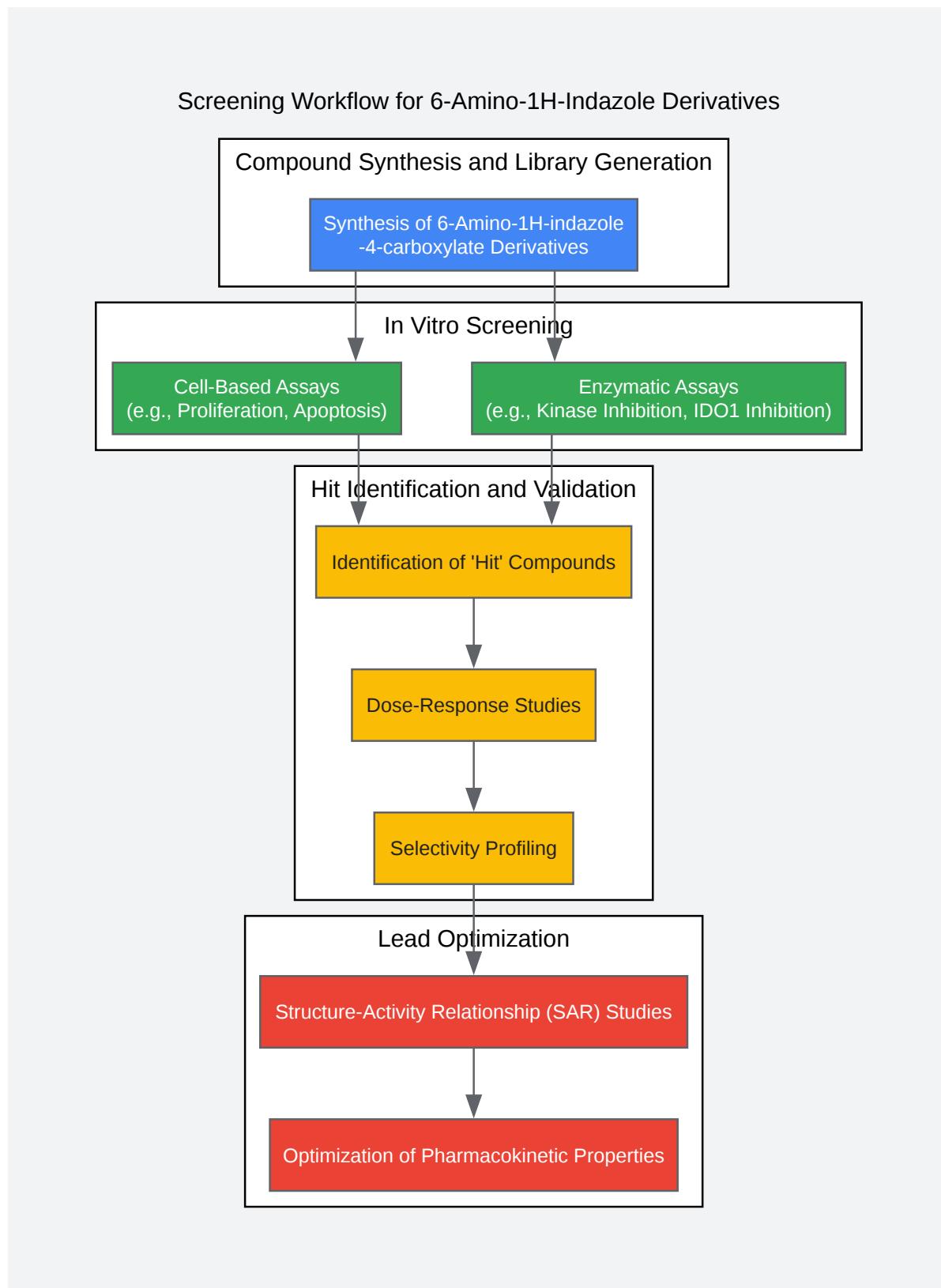
- Hydrochloric acid
- Sodium bicarbonate
- Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
- Thin Layer Chromatography (TLC) plates and developing chambers
- Column chromatography apparatus (silica gel)

Procedure:

- Cyclization to form the indazole ring:
 - To a solution of methyl 3-amino-4-cyano-5-nitrobenzoate in ethanol, add hydrazine hydrate.
 - Reflux the reaction mixture for several hours, monitoring the progress by TLC.
 - Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
 - The resulting crude product, methyl 6-nitro-1H-indazole-4-carboxylate, can be purified by recrystallization or column chromatography.
- Reduction of the nitro group:
 - Dissolve the purified methyl 6-nitro-1H-indazole-4-carboxylate in methanol.
 - Add a catalytic amount of 10% palladium on carbon.
 - Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
 - Monitor the reaction by TLC until the starting material is consumed.

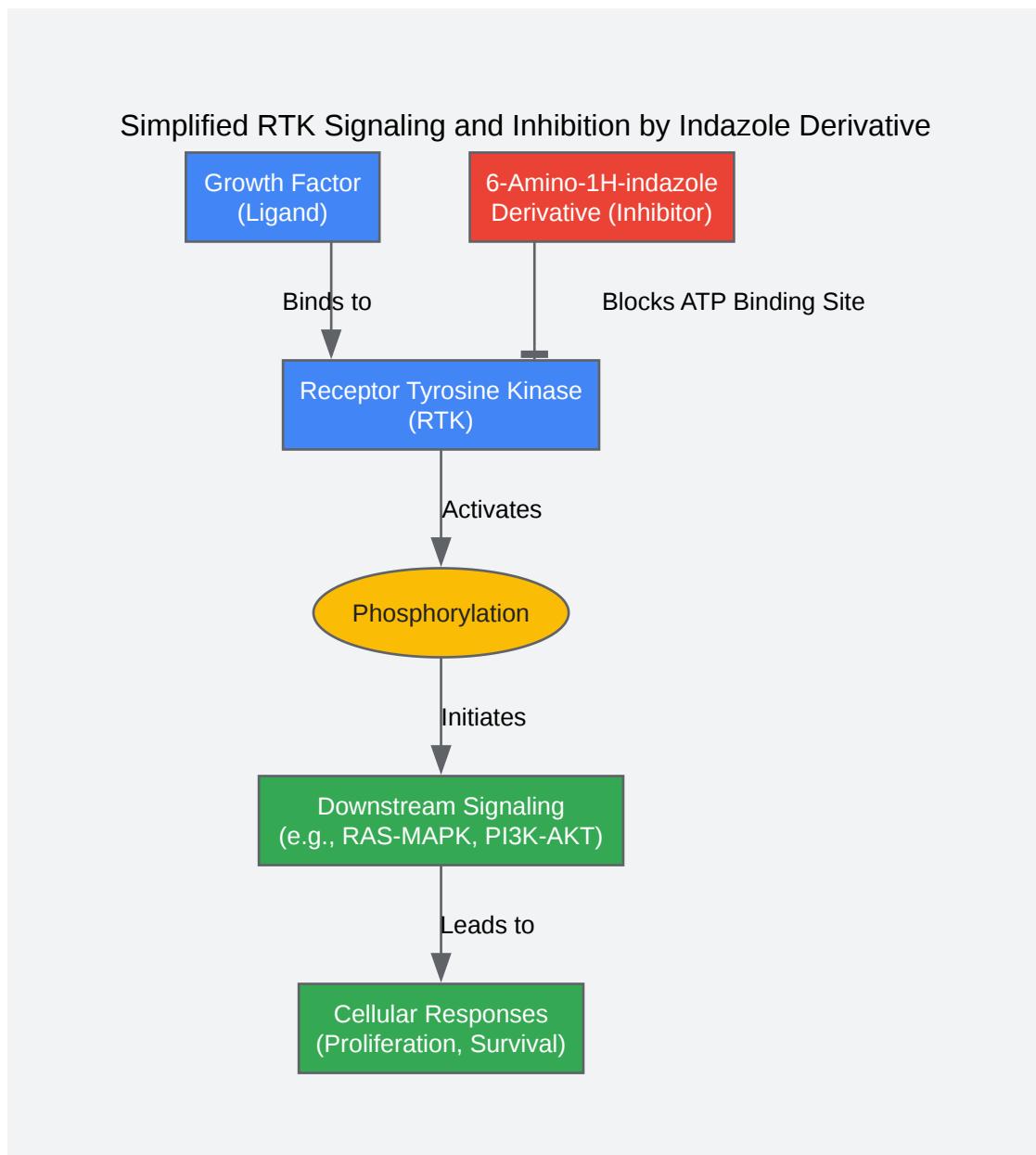
- Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
- Concentrate the filtrate under reduced pressure to yield the crude **Methyl 6-amino-1H-indazole-4-carboxylate**.
- Purify the final product by column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The final product should be characterized by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and mass spectrometry, to confirm its identity and purity.


Biological Activity and Signaling Pathways

Derivatives of 6-amino-1H-indazole are recognized for their significant biological activities, particularly as anticancer agents.^{[1][2]} These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and enzymes involved in tumor immune evasion.

One of the key areas of investigation for 6-aminoindazole derivatives is their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).^{[3][4]} IDO1 is an enzyme that plays a crucial role in tumor-mediated immunosuppression by catalyzing the degradation of the essential amino acid tryptophan. By inhibiting IDO1, these compounds can help to restore the anti-tumor immune response.


Furthermore, various substituted indazole derivatives have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.^[3] Inhibition of these kinases can disrupt cancer cell proliferation, survival, and metastasis.

Below is a diagram illustrating a generalized workflow for the screening of 6-amino-1H-indazole derivatives for anticancer activity.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the discovery of anticancer drug candidates from a library of 6-amino-1H-indazole derivatives.

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how an indazole-based inhibitor might interrupt this pathway.

[Click to download full resolution via product page](#)

Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition by a 6-amino-1H-indazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methyl 6-amino-1H-indazole-4-carboxylate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1326374#methyl-6-amino-1h-indazole-4-carboxylate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1326374#methyl-6-amino-1h-indazole-4-carboxylate-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com